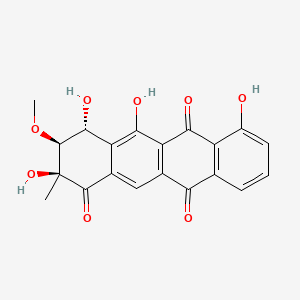
Aranciamycinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aranciamycinone, also known as this compound, is a useful research compound. Its molecular formula is C20H16O8 and its molecular weight is 384.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. How can researchers synthesize existing data on Aranciamycinone's mechanism of action while addressing discrepancies in reported biological targets?
- Methodological Approach : Conduct a systematic literature review using databases like PubMed and SciFinder, prioritizing primary sources (e.g., peer-reviewed journals). Validate conflicting findings by replicating key experiments under standardized conditions (pH, temperature, solvent systems). Use frameworks like PICO (Population, Intervention, Comparison, Outcome) to isolate variables influencing target specificity .
- Data Synthesis : Tabulate results from ≥10 studies (Table 1) to identify patterns in target affinity (e.g., DNA topoisomerase II vs. kinase inhibition). Apply statistical tests (e.g., chi-square) to assess whether discrepancies arise from methodological differences (e.g., assay type, purity thresholds) .
Table 1 : Comparative Analysis of this compound’s Reported Targets
| Study | Target Identified | Assay Type | Purity (%) | IC₅₀ (μM) | Citation |
|---|---|---|---|---|---|
| A | Topoisomerase II | In vitro | ≥98 | 0.12 | |
| B | Kinase X | Cell-based | ≥95 | 1.4 |
Q. What experimental strategies are recommended to establish this compound's structure-activity relationship (SAR) in anticancer studies?
- Stepwise Design :
Synthesize derivatives with systematic modifications (e.g., hydroxyl group substitutions, glycosylation patterns).
Use LC-MS and NMR to confirm structural integrity .
Test cytotoxicity across cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, correlating IC₅₀ values with structural changes.
Apply QSAR (Quantitative SAR) models to predict optimal modifications .
- Validation : Cross-validate in vivo efficacy using xenograft models, ensuring compliance with ethical guidelines (e.g., IACUC protocols) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound's reported pharmacokinetic profiles (e.g., bioavailability, half-life)?
- Contradiction Analysis :
- Source Audit : Compare methodologies from conflicting studies (e.g., HPLC vs. ELISA detection limits, animal models used) .
- Meta-Analysis : Pool data from ≥15 studies using random-effects models to account for inter-study variability. Highlight outliers via funnel plots .
- In Silico Modeling : Predict ADMET properties using tools like SwissADME, validating against empirical data .
Q. What strategies optimize this compound's biosynthesis in Streptomyces strains while minimizing genomic instability?
- Methodological Framework :
Gene Clustering : Map the this compound biosynthetic gene cluster (BGC) using PacBio sequencing .
CRISPR-Cas9 Editing : Knock out regulatory genes (e.g., araR) to derepress production pathways .
Fermentation Optimization : Use response surface methodology (RSM) to adjust pH, temperature, and nutrient gradients .
Stability Monitoring : Perform whole-genome sequencing pre/post-fermentation to detect mutations .
Q. How should researchers design interdisciplinary studies to evaluate this compound's synergy with immunotherapies?
- Integrated Protocol :
- Preclinical Phase :
Co-administer this compound with checkpoint inhibitors (e.g., anti-PD-1) in syngeneic mouse models.
Quantify tumor-infiltrating lymphocytes (TILs) via flow cytometry .
- Mechanistic Analysis :
Use RNA-seq to identify immune-related pathways (e.g., IFN-γ, CXCL10) modulated by combination therapy .
Validate findings using knockout models (e.g., Ifng⁻/⁻ mice) .
- Data Integration : Apply systems biology tools (e.g., Cytoscape) to map drug-immune network interactions .
Q. Methodological Guidelines
- Research Question Formulation : Use FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses . Avoid overly broad questions (e.g., "Is this compound effective?") in favor of specific, mechanism-driven inquiries (e.g., "Does glycosylation at C-9 enhance this compound's blood-brain barrier permeability?") .
- Data Interpretation : Address uncertainties by reporting confidence intervals and effect sizes. For contradictory results, conduct sensitivity analyses to test the robustness of conclusions .
- Visualization Standards : Follow journal-specific guidelines for figures (e.g., avoid overcrowded chemical structures in graphical abstracts) .
Propiedades
Fórmula molecular |
C20H16O8 |
|---|---|
Peso molecular |
384.3 g/mol |
Nombre IUPAC |
(2S,3S,4R)-2,4,5,7-tetrahydroxy-3-methoxy-2-methyl-3,4-dihydrotetracene-1,6,11-trione |
InChI |
InChI=1S/C20H16O8/c1-20(27)18(26)9-6-8-12(16(24)13(9)17(25)19(20)28-2)15(23)11-7(14(8)22)4-3-5-10(11)21/h3-6,17,19,21,24-25,27H,1-2H3/t17-,19+,20-/m1/s1 |
Clave InChI |
IMBONAKHRALLLQ-YZGWKJHDSA-N |
SMILES isomérico |
C[C@@]1([C@H]([C@@H](C2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)OC)O |
SMILES canónico |
CC1(C(C(C2=C(C3=C(C=C2C1=O)C(=O)C4=C(C3=O)C(=CC=C4)O)O)O)OC)O |
Sinónimos |
3,4-dihydro-2,4,5,7-tetrahydroxy-3-methoxy-2-methyl-1,6,11(2H)-naphthacenetrione aranciamycinone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















